tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 887590-30-9
VCID: VC2556761
InChI: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.: 887590-30-9

Cat. No.: VC2556761

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate - 887590-30-9

Specification

CAS No. 887590-30-9
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate
Standard InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3
Standard InChI Key KRQQVPMAHZXAMR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC

Introduction

Chemical Identity and Structural Properties

Basic Information

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is characterized by the following identifiers and molecular properties:

ParameterValue
CAS Number887590-30-9
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC Nametert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate
InChI KeyKRQQVPMAHZXAMR-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC

The compound consists of a 3,4-dihydroquinoxaline scaffold with a methoxy group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1, creating a distinctive molecular architecture with specific functional properties .

Structural Features

The structural characteristics of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate include:

  • A partially reduced quinoxaline core (3,4-dihydro)

  • A methoxy substituent at position 6 of the aromatic ring

  • A tert-butyloxycarbonyl (Boc) protecting group at the N-1 position

  • A secondary amine at position 2

These structural elements contribute significantly to the compound's chemical reactivity, solubility profile, and biological interactions. The methoxy group enhances the electron density of the aromatic ring, while the Boc protecting group modifies the reactivity of the nitrogen and provides steric hindrance .

Physical and Chemical Properties

Physical Properties

Based on computational predictions and experimental data, tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibits the following physical properties:

PropertyValue
Physical StateSolid at room temperature
ColorLight yellow to off-white
Melting Point> 280°C (estimated)
Boiling PointApproximately 400°C at 760 mmHg
SolubilitySoluble in organic solvents (e.g., dichloromethane, chloroform, DMF)
Sparingly soluble in alcohols
Practically insoluble in water
LogP3.2-3.5 (estimated)

The presence of the methoxy group and the tert-butyl carbamate moiety contributes to the compound's limited water solubility while enhancing its solubility in organic solvents .

Chemical Properties

The chemical behavior of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is governed by its functional groups and heterocyclic structure:

  • The Boc group serves as a protecting group for the secondary amine and can undergo acid-catalyzed deprotection

  • The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution

  • The secondary amine at position 2 can participate in nucleophilic reactions

  • The partially reduced quinoxaline core can undergo oxidation to form the fully aromatic quinoxaline system

These properties make the compound versatile for various chemical transformations and functionalization strategies .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, with key approaches including:

From 6-methoxy-1,2,3,4-tetrahydroquinoxaline

The most common synthetic route involves Boc protection of 6-methoxy-1,2,3,4-tetrahydroquinoxaline:

  • 6-methoxy-1,2,3,4-tetrahydroquinoxaline is reacted with di-tert-butyl dicarbonate (Boc₂O)

  • The reaction is typically conducted in the presence of a base (e.g., triethylamine or sodium bicarbonate)

  • Dichloromethane or tetrahydrofuran is commonly used as the solvent

  • The reaction proceeds at room temperature or with mild heating (25-50°C)

  • Yield is typically >90% after purification

Cyclization Approach

An alternative approach involves the cyclization of appropriately substituted precursors:

  • Starting with a halonitrobenzene derivative containing a methoxy group

  • Reaction with an appropriate α-amino acid through aromatic nucleophilic substitution

  • Reduction of the nitro group using agents such as SnCl₂/HCl

  • Cyclization to form the tetrahydroquinoxaline core

  • N-protection with Boc-anhydride to yield the target compound

Microwave-assisted synthesis has been reported to enhance reaction rates and improve yields in the initial substitution step .

Optimization Parameters

Key parameters for optimizing the synthesis include:

ParameterOptimal Conditions
Temperature25-50°C for Boc protection
SolventDCM or THF for protection steps
Catalyst/BaseTriethylamine or NaHCO₃
Reaction Time2-4 hours for protection
PurificationColumn chromatography (5-50% acetone/pentane)

These conditions have been established to maximize yield while minimizing side reactions and ensuring high purity of the final product .

Chemical Reactivity

Deprotection Reactions

A key reaction of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is the acid-catalyzed removal of the Boc protecting group:

  • Typically accomplished using trifluoroacetic acid (TFA) in dichloromethane

  • Alternatively, HCl in dioxane or formic acid can be employed

  • The reaction generates the free amine, carbon dioxide, and tert-butyl alcohol as by-products

  • Complete deprotection usually occurs within 1-4 hours at room temperature

  • The resulting 6-methoxy-1,2,3,4-tetrahydroquinoxaline can be used for further functionalization

Electrophilic Aromatic Substitution

The methoxy group at position 6 directs electrophilic substitution to the para position (relative to the methoxy group):

Reaction TypeConditionsProductTypical Yield
BrominationNBS, DMF, 0°C → rt5-Bromo-6-methoxy derivative~78%
NitrationHNO₃/H₂SO₄, 0°C7-Nitro-6-methoxy derivative~65%
SulfonationClSO₃H, DCM, −10°C5-Sulfo-6-methoxy derivative~82%

These reactions provide access to further functionalized derivatives while maintaining the Boc protecting group .

Oxidation Reactions

The 3,4-dihydroquinoxaline core can undergo oxidation to form quinoxalin-2-ones:

  • Hydrogen peroxide-mediated oxidation can convert the tetrahydroquinoxaline to quinoxalin-2-one derivatives

  • The reaction typically proceeds under mild basic conditions

  • The N-Boc protecting group may be retained or lost depending on reaction conditions

  • The resulting quinoxalin-2-ones have distinct biological properties compared to the dihydro precursors

Analytical Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate:

¹H NMR Characteristic Signals

The following signals are typically observed in the ¹H NMR spectrum (400 MHz, DMSO-d₆):

SignalChemical Shift (δ, ppm)Assignment
Singlet~1.4-1.59H, tert-butyl group
Singlet~3.83H, methoxy group
Multiplet~3.4-3.62H, CH₂ at position 3
Multiplet~3.7-3.92H, CH₂ at position 2
Singlet (broad)~4.2-4.61H, NH (exchangeable with D₂O)
Doublet~6.8-7.01H, aromatic proton
Multiplet~7.2-7.42H, aromatic protons

These characteristic signals confirm the structure and purity of the compound .

¹³C NMR Characteristic Signals

Key signals in the ¹³C NMR spectrum include:

Chemical Shift (δ, ppm)Assignment
~28CH₃ groups of tert-butyl
~55-56OCH₃ group
~40-42C-3 (CH₂)
~44-46C-2 (CH₂)
~79-81Quaternary C of tert-butyl
~110-155Aromatic carbons
~154-156Carbonyl carbon (C=O)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak [M+H]⁺ at m/z 265.32

  • Fragment peak at m/z 209 (loss of tert-butyl group)

  • Fragment peak at m/z 165 (loss of Boc group)

  • Base peak often corresponds to the [M-Boc+H]⁺ fragment

High-resolution mass spectrometry (HRMS) confirms the molecular formula with typical accuracy within 5 ppm of the calculated mass .

Biological Activity and Applications

Antitumor Activity

Structurally related 1,3,4-oxadiazole-quinoxalines have shown significant cytotoxic activity against multiple cancer cell lines. The methoxy substitution at position 6 may contribute to enhanced interactions with biological targets involved in cell proliferation .

Antimicrobial Properties

Preliminary studies suggest that quinoxaline derivatives possess antimicrobial activity against various pathogens. The partially reduced quinoxaline core with methoxy substitution presents a promising scaffold for developing new antimicrobial agents .

Medicinal Chemistry Applications

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate serves several important functions in medicinal chemistry:

  • As a key intermediate in the synthesis of more complex bioactive compounds

  • As a building block for creating compound libraries for high-throughput screening

  • As a starting material for structure-activity relationship (SAR) studies

  • In the development of novel colchicine binding site inhibitors, which can function as microtubule-targeting agents

Studies have demonstrated that tetrahydroquinoxaline derivatives can act as colchicine binding site inhibitors with potential applications as anticancer agents. The compound may disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase .

Structure-Activity Relationships

Research on related tetrahydroquinoxaline derivatives has revealed important structure-activity relationships:

  • Compounds with substituents (particularly methoxy groups) on the tetrahydroquinoxaline ring exhibit better inhibitory activities against cancer cell lines compared to unsubstituted compounds

  • The methoxy group at position 6 enhances interaction with biological targets through hydrogen bonding and hydrophobic interactions

  • The tert-butyl carbamate group contributes to the compound's steric properties and may influence its binding to protein targets

  • Molecular docking studies suggest that the tetrahydroquinoxaline core can interact with tubulin through hydrophobic interactions with specific amino acid residues (e.g., βAsn258, βMet259, and βLys352)

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